![molecular formula C10H11FO3 B6355263 2-Fluoro-6-isopropoxybenzoic acid CAS No. 1369879-25-3](/img/structure/B6355263.png)
2-Fluoro-6-isopropoxybenzoic acid
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Overview
Description
Scientific Research Applications
Metabolism Studies in Microorganisms
- Metabolism in Syntrophus aciditrophicus: Investigations into the transformations of fluorobenzoate isomers by the strictly anaerobic bacterium Syntrophus aciditrophicus revealed insights into the initial metabolism steps of aromatic acids. This research contributes to understanding the metabolic pathways of fluorinated aromatic compounds in microorganisms (Mouttaki, Nanny, & McInerney, 2008).
Metal-Organic Frameworks (MOFs) Development
- Use in Rare-Earth Metal-Organic Frameworks: The modulator 2-fluorobenzoic acid has been utilized in the synthesis of rare-earth metal-organic frameworks (RE MOFs). This research discusses the synthesis and implications of fluorine extraction from 2-fluorobenzoic acid in the development of novel MOF structures, which have potential applications in various fields including catalysis and gas storage (Vizuet et al., 2021).
Biodegradation Studies
- Biodegradation by Sphingomonas sp.: A study on the biodegradation of fluorobenzoates by a bacterium from the Sphingomonas genus demonstrated the catabolic pathway involving dioxygenation and subsequent intra-diol cleavage. This research provides valuable insights into environmental bioremediation processes involving fluorinated compounds (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Radiochemical Synthesis
- Development of Radiopharmaceuticals: Research on the synthesis of 6-Fluoro-3,4-Dihydroxy-l-Phenylalanine, a radiopharmaceutical used in PET imaging, employed a process involving 2-fluoro-5-formylbenzyl derivatives. This study contributes to the field of nuclear medicine, particularly in the development of more efficient synthesis methods for PET radiotracers (Wagner, Ermert, & Coenen, 2009).
Synthetic Methodology
- Advancements in Organic Synthesis: Research on the synthesis of 2-fluoro-6-iodobenzoic acid, a related compound, highlights advancements in organic synthesis techniques. The study presents a method with low production costs and mild reaction conditions, potentially applicable to the synthesis of similar fluorinated benzoic acids (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMWBBKORQRKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-isopropoxybenzoic acid |
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